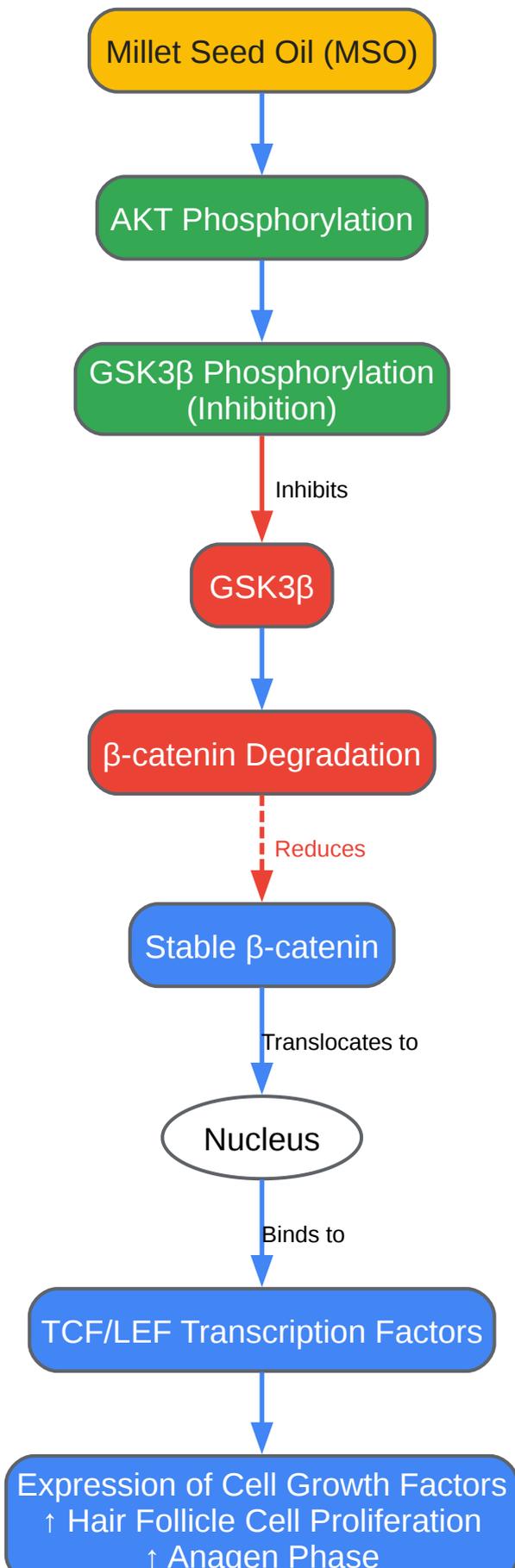


To ensure the reproducibility and reliability of the data presented, here is a detailed breakdown of the key methodologies used in the cited clinical trials.

- **Participant Selection:** The studies enrolled adult women (ages 18-65) diagnosed with acute telogen effluvium (TE), characterized by a sudden onset of diffuse hair shedding lasting less than 6 months. Diagnosis was confirmed through a **positive hair pull test** and a **phototrichogram** showing over 15% of hairs in the telogen phase [2].
- **Study Design:** The trials were **randomized, placebo-controlled, double-blind, and multicenter** studies. Participants were randomly assigned to receive either the active treatment (e.g., WPLC, MePL) or a matching placebo [2] [1].
- **Intervention and Dosage:**
 - **WPLC:** Participants took 2 capsules daily for 84 days, providing either 35 mg of an oil-based wheat extract or 15 mg of a powder-based wheat extract [2].
 - **MePL:** Participants received a 12-week oral supplementation of **miliacin** encapsulated in polar lipids [1].
- **Primary Efficacy Assessment - Phototrichogram:** This was a core non-invasive technique. A defined area of the scalp was shaved, and high-resolution digital images were taken immediately and again 2-3 days later. This allows for precise counting of:
 - **Total hair density**
 - **Anagen hair density** (growing hairs, identified by their increased length)
 - **Telogen hair density** (resting hairs)
 - **Anagen-to-Telogen (A/T) ratio** [2] [3]
- **Secondary Assessments:**
 - **Hair Pull Test:** The number of hairs shed after gently pulling a small section of hair [2].
 - **Subject Self-Assessment:** Participants reported on their perception of hair shedding and overall satisfaction [2].
 - **Hair Shaft Properties:** Some studies measured mechanical properties like elongation at break [2].

Mechanism of Action: β -Catenin Signaling Pathway

Millet seed oil, rich in **miliacin**, has been shown in pre-clinical studies to promote hair growth by activating a key signaling pathway. The diagram below illustrates this mechanism.



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Diagram Title: Miliacin Activation of β -Catenin Pathway for Hair Growth

The activation of this pathway inhibits the degradation of β -catenin, allowing it to accumulate and travel to the cell nucleus. Inside the nucleus, it binds to TCF/LEF transcription factors, turning on genes responsible for **cell proliferation and growth**, thereby promoting the anagen (growth) phase of the hair cycle [4].

Comparative Analysis with Alternative Treatments

When considering the treatment landscape for telogen effluvium and other hair loss conditions, it is useful to compare **miliacin**-based supplements with other common treatments.

- **vs. Standard Pharmacological Treatments:**
 - **Minoxidil:** An FDA-approved topical treatment that works primarily as a vasodilator, potentially improving blood flow to hair follicles. Unlike **miliacin**, its exact mechanism is not fully elucidated [5].
 - **Finasteride:** An oral prescription drug that inhibits the conversion of testosterone to dihydrotestosterone (DHT). It is primarily used for androgenetic alopecia and is not typically indicated for TE [5].
- **vs. Other Natural Alternatives:**
 - **Rosemary Oil:** Shown in studies to be comparable in efficacy to minoxidil for androgenetic alopecia, though its mechanism may involve anti-inflammatory and antioxidant properties rather than the β -catenin pathway targeted by **miliacin** [5].
 - **Saw Palmetto:** Functions as a natural 5α -reductase inhibitor, similar to finasteride, making its action more relevant to androgen-driven hair loss than to typical TE [5].
- **Advantage of Miliacin's Mechanism:** **Miliacin**-based treatments offer a **nutrient-based approach** that supports the hair growth cycle directly at the cellular level, focusing on correcting deficiencies and stimulating follicle activity, which is highly relevant for TE [1] [4] [3].

In summary, clinical evidence supports that **miliacin**, particularly in formulations like WPLC and MePL, is an effective intervention for telogen effluvium, primarily by rebalancing the hair cycle and reducing shedding.

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To cite this document: Smolecule. [Clinical Efficacy Data for Miliacin in Telogen Effluvium]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b575019#miliacin-efficacy-telogen-effluvium-clinical-trial>]

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